- Method for preparation of 2-nitro-4,5-dihalophenol and 2-amino-4,5-dihalophenol and their salts, China, , ,
Cas no 944805-22-5 (5-Bromo-4-fluoro-2-nitrophenol)
5-Bromo-4-fluoro-2-nitrophenol Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-4-fluoro-2-nitrophenol
- Phenol, 5-bromo-4-fluoro-2-nitro-
- SY278189
- 5-Bromo-4-fluoro-2-nitrophenol (ACI)
- CS-0102234
- AKOS037651986
- RYSFWISANLBRRZ-UHFFFAOYSA-N
- SCHEMBL4297784
- MFCD27664887
- 944805-22-5
- EN300-3186328
- DB-206926
-
- MDL: MFCD27664887
- Inchi: 1S/C6H3BrFNO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H
- InChI Key: RYSFWISANLBRRZ-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C=1)O)[N+](=O)[O-])F
Computed Properties
- Exact Mass: 234.92803g/mol
- Monoisotopic Mass: 234.92803g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 186
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66
5-Bromo-4-fluoro-2-nitrophenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B831478-10mg |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B831478-50mg |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B831478-100mg |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 100mg |
$ 115.00 | 2022-06-06 | ||
| eNovation Chemicals LLC | Y1191164-0.25g |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 0.25g |
$105 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1191164-1g |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 1g |
$220 | 2023-09-01 | |
| eNovation Chemicals LLC | Y1191164-5g |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 5g |
$240 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191164-10g |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 10g |
$440 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1191164-25g |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 25g |
$880 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1054472-250mg |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 250mg |
$75 | 2024-06-06 | |
| eNovation Chemicals LLC | Y1054472-1g |
5-Bromo-4-fluoro-2-nitrophenol |
944805-22-5 | 95% | 1g |
$115 | 2024-06-06 |
5-Bromo-4-fluoro-2-nitrophenol Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Production Method 2
- Thiazole compounds as protein kinase B inhibitors and their preparation, pharmaceutical compositions and use in the treatment of PKB-mediated diseases, World Intellectual Property Organization, , ,
Production Method 3
- Benzoxazolinone aryl sulfonamides as potent, selective Nav1.7 inhibitors with in vivo efficacy in a preclinical pain model, Bioorganic & Medicinal Chemistry Letters, 2017, 27(12), 2683-2688
Production Method 4
- Preparation of benzoxazolinone compounds with selective activity in voltage-gated sodium channels, World Intellectual Property Organization, , ,
5-Bromo-4-fluoro-2-nitrophenol Raw materials
5-Bromo-4-fluoro-2-nitrophenol Preparation Products
5-Bromo-4-fluoro-2-nitrophenol Suppliers
5-Bromo-4-fluoro-2-nitrophenol Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
Additional information on 5-Bromo-4-fluoro-2-nitrophenol
5-Bromo-4-fluoro-2-nitrophenol: A Comprehensive Overview
5-Bromo-4-fluoro-2-nitrophenol, also known by its CAS number 944805-22-5, is a highly specialized organic compound with significant applications in various fields of chemistry and materials science. This compound has garnered attention due to its unique chemical properties and potential uses in drug development, environmental chemistry, and advanced materials. In this article, we will delve into the structural characteristics, synthesis methods, biological activities, and applications of 5-Bromo-4-fluoro-2-nitrophenol, while incorporating the latest research findings to provide a comprehensive understanding of this compound.
The molecular structure of 5-Bromo-4-fluoro-2-nitrophenol is characterized by a phenolic ring with three substituents: a bromine atom at position 5, a fluorine atom at position 4, and a nitro group at position 2. This substitution pattern imparts unique electronic and steric properties to the molecule, making it highly reactive under certain conditions. Recent studies have highlighted the importance of such substitution patterns in determining the compound's reactivity and selectivity in various chemical reactions. For instance, the presence of electron-withdrawing groups like nitro and halogens can significantly influence the molecule's ability to undergo nucleophilic aromatic substitution or other redox reactions.
The synthesis of 5-Bromo-4-fluoro-2-nitrophenol typically involves multi-step processes that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the nitration of a bromofluorophenol derivative, followed by purification steps such as column chromatography or recrystallization. Researchers have recently explored alternative synthetic routes that utilize microwave-assisted synthesis or continuous-flow reactors to enhance efficiency and reduce reaction times. These advancements not only improve the scalability of production but also align with the growing demand for sustainable chemical manufacturing practices.
The biological activity of 5-Bromo-4-fluoro-2-nitrophenol has been a focal point of recent investigations, particularly in the context of its potential as an antimicrobial agent or anticancer drug. Studies conducted in vitro have demonstrated that this compound exhibits potent inhibitory effects against various bacterial and fungal strains, suggesting its potential application in developing new antibiotics. Additionally, preliminary findings from cancer cell line assays indicate that 5-Bromo-4-fluoro-2-nitrophenol may selectively target cancer cells while sparing healthy cells, which is a critical attribute for anticancer therapeutics.
In environmental chemistry, 5-Bromo-4-fluoro-2-nitrophenol has been studied for its role as an intermediate in the degradation pathways of certain pollutants. Its ability to undergo hydrolysis under specific pH conditions makes it a valuable model compound for understanding the fate of similar aromatic compounds in natural water systems. Furthermore, recent research has explored its use as a precursor in the synthesis of advanced materials such as conductive polymers or metalloorganic frameworks (MOFs), where its functional groups can serve as binding sites for metal ions or act as electron-deficient platforms for π-conjugation.
The applications of 5-Bromo-4-fluoro-2-nitrophenol extend beyond traditional chemistry into emerging fields such as nanotechnology and green chemistry. For example, its use as a building block in the construction of nanostructured materials has shown promise in enhancing catalytic efficiency for industrial processes. Moreover, its role in developing eco-friendly chemical processes aligns with global efforts to reduce environmental impact while maintaining high productivity standards.
In conclusion, 5-Bromo-4-fluoro-2-nitrophenol, with its CAS number 944805-22-5, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with recent advancements in synthesis and application techniques, position it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new insights into its potential uses, this compound is poised to play an increasingly important role in shaping future innovations in chemistry and related fields.
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